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Compound of Interest

Compound Name: 1,1-Difluoroethane

Cat. No.: B1215649

Introduction

1,1-Difluoroethane, also known as HFC-152a, is an organofluorine compound with the
chemical formula Cz2HaF-2. It is a colorless, flammable gas at standard temperature and
pressure. Due to its favorable thermophysical properties and zero ozone depletion potential, it
has been widely used as a refrigerant, a propellant in aerosol sprays, and a blowing agent for
foam insulation.[1] For researchers, scientists, and professionals in drug development, a
thorough understanding of its spectroscopic signature is crucial for identification, quantification,
and quality control. This guide provides an in-depth overview of the infrared (IR), nuclear
magnetic resonance (NMR), and mass spectrometry (MS) data for 1,1-Difluoroethane,
complete with experimental protocols and data visualizations.

Infrared (IR) Spectroscopy

Infrared spectroscopy of 1,1-Difluoroethane reveals characteristic absorption bands
corresponding to the vibrational modes of its functional groups. The gas-phase spectrum is
particularly informative for identifying C-H and C-F stretching and bending vibrations.

Data Presentation: IR Absorption Bands

The primary IR absorption peaks for 1,1-Difluoroethane are summarized below. Data is
sourced from the NIST Chemistry WebBook.[2]
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Wavenumber (cm—?) Vibrational Assignment Intensity

C-H Stretch (asymmetric &

~3000 ] Strong
symmetric)

~1450 CHs Deformation (asymmetric)  Medium

~1400 CH Bending Strong
C-F Stretch (asymmetric &

~1120 ] Very Strong
symmetric)

~950 CHs Rocking Medium

~670 C-C Stretch Weak

Experimental Protocol: Gas-Phase FTIR Spectroscopy

Due to its low boiling point (-24.7 °C), the IR spectrum of 1,1-Difluoroethane is typically
acquired in the gas phase using a Fourier Transform Infrared (FTIR) spectrometer.[1]

o System Preparation: The FTIR spectrometer, equipped with a gas cell (typically with a path
length of 10 cm or longer for trace analysis), is purged with a dry, IR-inactive gas like
nitrogen to remove atmospheric water and carbon dioxide.[3][4]

e Background Spectrum: The gas cell is evacuated to a high vacuum. A background spectrum
(lo) is then collected. This single-beam spectrum measures the response of the source,
interferometer, and detector without any sample present.[5]

o Sample Introduction: The gaseous 1,1-Difluoroethane sample is introduced into the
evacuated gas cell to a known pressure.

o Sample Spectrum: A single-beam spectrum of the sample () is recorded under the same
instrumental conditions as the background.[3]

o Data Processing: The final absorbance spectrum is generated by the instrument's software,
which calculates the negative logarithm of the ratio of the sample spectrum to the
background spectrum (Absorbance = -log(l/10)).[5]
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Visualization: Gas-Phase IR Workflow
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Caption: Workflow for Gas-Phase IR Spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 1,1-
Difluoroethane by probing the magnetic environments of its hydrogen (*H), carbon (*3C), and
fluorine (*°F) nuclei.

'H NMR Spectroscopy

The *H NMR spectrum shows two distinct signals corresponding to the methyl (CHs) and
methine (CHF2) protons. The coupling between protons (H-H) and between protons and
fluorine (H-F) results in complex splitting patterns.

e -CHs Protons: These three equivalent protons are split by the adjacent single methine proton
(H-H coupling), resulting in a doublet. Each peak of this doublet is further split by the two
equivalent fluorine atoms (H-F coupling), resulting in a triplet. This overall pattern is a doublet
of triplets.

e -CHF2 Proton: This single proton is split by the three equivalent methyl protons (H-H
coupling), resulting in a quartet. Each peak of this quartet is further split by the two
equivalent fluorine atoms (H-F coupling), resulting in a triplet. This pattern is a quartet of
triplets.

Data Presentation: tH NMR

] Chemical Shift () o Coupling
Chemical Group Multiplicity .
ppm Constants (J) in Hz
. *J_HH = 5.8 Hz,
CHs- ~1.87 Doublet of Triplets

J HF=15.5Hz

| -CHF2 | ~5.76 | Quartet of Triplets | 3J_ HH = 5.8 Hz, 2J HF = 56.5 Hz |

3C NMR Spectroscopy

The 13C NMR spectrum displays two signals for the two carbon atoms. These signals are split
into multiplets due to coupling with the directly attached fluorine atoms (C-F coupling).
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Data Presentation: 13C NMR

Chemical Shift () o Coupling Constant
Carbon Atom Multiplicity .

ppm (J_CF) in Hz
CHs- ~20.6 Quartet 2J CF=26 Hz

| -CHF2 | ~126.2 | Triplet | 2J_CF = 237 Hz |

9F NMR Spectroscopy

The °F NMR spectrum shows a single signal for the two equivalent fluorine atoms. This signal
is split by the adjacent protons.

Data Presentation: 1°F NMR

. Chemical Shift (8) Lo Coupling
Fluorine Atoms Multiplicity .
ppm Constants (J) in Hz

| -CHF2 | ~ -93.5 (rel. to CFCIls) | Quartet of Doublets | 2J_FH = 56.5 Hz, 3J_FH = 15.5 Hz |

Experimental Protocol: NMR of a Volatile Compound

Acquiring high-resolution NMR spectra of a volatile gas like 1,1-Difluoroethane requires a
specialized sample preparation technique.

o Sample Condensation: A small amount of 1,1-Difluoroethane gas is condensed into a cold
(e.g., liquid nitrogen bath) high-pressure NMR tube.

o Solvent Addition: A deuterated solvent (e.g., acetone-des or chloroform-d) is also condensed
into the tube. The deuterated solvent is necessary for the spectrometer's lock system to
stabilize the magnetic field.

e Sealing: The NMR tube is carefully and securely flame-sealed while still cold to prevent the
sample from boiling and creating a hazardous high-pressure situation at room temperature.
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e Analysis: The sealed tube is allowed to warm to room temperature. The sample exists in
equilibrium between the liquid and gas phases. The tube is inserted into the NMR
spectrometer, and standard 1D and 2D experiments are run. Shimming (optimizing magnetic
field homogeneity) is performed using the deuterium lock signal.[6]

Visualization: NMR Spin-Spin Coupling Network
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Caption: NMR Spin-Spin Coupling Network in 1,1-Difluoroethane.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 1,1-Difluoroethane results in the formation
of a molecular ion and several characteristic fragment ions. The fragmentation pattern serves
as a molecular fingerprint.
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Data Presentation: Mass Spectrum Fragments

The mass spectrum is characterized by a base peak at m/z 51. The molecular ion peak (M*) at
m/z 66 is often of low abundance.[7][8]

Proposed lon

m/z lon Structure Relative Intensity
Fragment
66 Molecular lon [CH3CHF2]*e Low
65 Loss of He [CH3CF2]* Strong
51 Loss of CHse [CHF2]* 100% (Base Peak)
a7 Loss of Fe from m/z 66  [C2HaF]* Medium
Loss of He from m/z )
45 [C2H2F]* Medium
47
31 - [CF]* Low
27 - [C2Hs]* Low
15 Methyl radical cation [CHs]* Low

Experimental Protocol: GC-MS for Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing
volatile organic compounds like 1,1-Difluoroethane.[9][10]

o Sample Introduction: The gaseous sample is introduced into the GC. For high
concentrations, a direct gas-sampling valve is used. For trace analysis, a preconcentration
technique like purge-and-trap is employed, where the analyte is purged from a matrix with an
inert gas and trapped on a sorbent material.[11][12]

o Chromatographic Separation: The sample is carried by a carrier gas (e.g., helium) through a
capillary column (e.g., Rtx-200). The column is housed in an oven with a programmed
temperature ramp, which separates the components of a mixture based on their boiling
points and interactions with the column's stationary phase.[8]
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e lonization: As 1,1-Difluoroethane elutes from the GC column, it enters the mass
spectrometer's ion source. In Electron lonization (El), molecules are bombarded with high-
energy electrons (typically 70 eV), causing them to ionize and fragment.

e Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer
(e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

o Detection: An electron multiplier detects the ions, and the signal is processed by a computer
to generate a mass spectrum, which plots relative ion abundance versus m/z.

Visualization: Primary Fragmentation Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1215649#spectroscopic-data-of-1-1-difluoroethane-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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